Methyl 4-({[(4-chlorophenyl)methyl]carbamoyl}methoxy)-6-methoxyquinoline-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 4-[2-[(4-chlorophenyl)methylamino]-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O5/c1-27-15-7-8-17-16(9-15)19(10-18(24-17)21(26)28-2)29-12-20(25)23-11-13-3-5-14(22)6-4-13/h3-10H,11-12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZKGVILHLQSBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NCC3=CC=C(C=C3)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-({[(4-chlorophenyl)methyl]carbamoyl}methoxy)-6-methoxyquinoline-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C23H24ClN2O5
- Molecular Weight : 432.90 g/mol
The compound features a quinoline core, which is known for its broad range of biological activities. The presence of the chlorophenyl and carbamoyl groups enhances its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. The compound has demonstrated:
- Cytotoxicity : Exhibiting significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values ranging from 2.71 to 5.94 µM, indicating potent activity compared to standard chemotherapeutics like Doxorubicin (IC50 = 6.18 µM) .
- Mechanism of Action : The compound induces cell cycle arrest and apoptosis in cancer cells by upregulating apoptotic markers such as p53 and caspase-9. This mechanism was observed in studies where compounds derived from the same scaffold were tested against EGFR kinase, resulting in effective inhibition and subsequent cancer cell death .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties:
- Bacterial Inhibition : In vitro studies have shown that related quinoline derivatives possess moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis. These findings suggest that this compound may share similar antimicrobial efficacy .
Case Study 1: Antiproliferative Effects
A study focused on the synthesis and evaluation of quinoline derivatives revealed that this compound exhibited substantial antiproliferative activity against human cancer cell lines. The mechanism involved apoptosis induction through the activation of specific pathways associated with tumor suppression .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Methyl 4-(...) | 3.39 | Apoptosis via p53 activation |
| Doxorubicin | 6.18 | Chemotherapeutic agent |
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antibacterial properties of related compounds, demonstrating that those with similar structural motifs effectively inhibited bacterial growth. The study reported varying degrees of effectiveness against different bacterial strains, reinforcing the potential application of these compounds in treating bacterial infections .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
